molecular formula C14H12FN5OS2 B2375964 2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide CAS No. 886927-08-8

2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide

Cat. No.: B2375964
CAS No.: 886927-08-8
M. Wt: 349.4
InChI Key: ZONLCTDADGEGMB-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide” is a complex organic molecule that contains several functional groups and structural motifs common in medicinal chemistry . These include a thiophene ring, a 1,2,4-triazole ring, an amine group, a sulfanyl group, and a fluorophenyl group. Compounds containing these motifs often exhibit a wide range of biological activities .


Chemical Reactions Analysis

This compound, like other organic molecules, could undergo a variety of chemical reactions depending on the conditions. The presence of the amino group, the sulfanyl group, and the fluorophenyl group could potentially make it reactive towards electrophiles .

Scientific Research Applications

Synthesis and Structural Elucidation

Researchers have synthesized a series of compounds involving 1,2,4-triazole derivatives, showcasing the interest in this class of compounds for their wide range of pharmaceutical activities. These activities include antimicrobial, antifungal, and antituberculosis effects, highlighting the compounds' potential in addressing various diseases. The structural elucidation of these compounds, involving techniques such as H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, confirms their complex architecture and supports the investigation of their biological applications (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).

Antimicrobial and Antitumor Activities

The antimicrobial activity of similar compounds has been a significant area of research. For instance, a series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives were synthesized to determine their antimicrobial activity, showcasing the potential of such compounds in combating microbial infections (Baviskar, Khadabadi, & Deore, 2013). Additionally, the cytotoxic activity of novel sulfonamide derivatives was investigated, with some compounds showing promising results against cancer cell lines, indicating their potential as anticancer agents (Ghorab, Alsaid, al-Dhfyan, & Arafa, 2015).

Molecular Docking and Drug Likeness

Molecular docking and drug likeness studies have been conducted to explore the therapeutic potential of such compounds further. For example, novel antiviral active molecules, including derivatives similar to the compound , have been synthesized and characterized, with molecular docking studies indicating their potential against SARS-CoV-2 protein, suggesting their relevance in developing antiviral therapies (Mary, Siddique, Pradhan, Jayaprakash, & James, 2020).

Mechanism of Action

Target of Action

Similar compounds have been found to inhibit5-lipoxygenase (5-LOX) , an enzyme that plays a crucial role in the biosynthesis of leukotrienes, bioactive lipids that contribute to inflammatory responses .

Mode of Action

The compound’s phenyl, 1,3,4-thiadiazole, and benzothiophene cores may interact with a number of lipophilic amino acids , which could influence the activity of the enzyme.

Biochemical Pathways

The compound may affect the leukotriene biosynthesis pathway by inhibiting the 5-LOX enzyme . This could lead to a decrease in the production of leukotrienes, which are involved in inflammatory responses. The downstream effects could include a reduction in inflammation and associated symptoms.

Result of Action

The molecular and cellular effects of the compound’s action are likely related to its potential inhibition of the 5-LOX enzyme . By reducing the production of leukotrienes, the compound could potentially alleviate inflammation and associated symptoms.

Future Directions

Future research could involve further exploration of the biological activities of this compound, as well as the development of synthesis routes for its preparation. Additionally, studies could be conducted to better understand its physical and chemical properties .

Properties

IUPAC Name

2-[(4-amino-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-fluorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5OS2/c15-9-4-1-2-5-10(9)17-12(21)8-23-14-19-18-13(20(14)16)11-6-3-7-22-11/h1-7H,8,16H2,(H,17,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONLCTDADGEGMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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